![molecular formula C20H18ClN3O3S B2463796 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 391866-46-9](/img/structure/B2463796.png)
5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
- Research has led to the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing significant anti-inflammatory and analgesic activities, highlighting the potential of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Applications
- A series of novel oxadiazoles bearing the chloro-methoxy-phenyl moiety exhibited significant antibacterial activity, suggesting the utility of these compounds in addressing bacterial resistance issues (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antiviral and Cytotoxic Activities
- The synthesis of benzamide-based aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus, indicating their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Heterocyclic Synthesis
- Compounds with the specified moiety have been involved in the synthesis of a variety of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these molecules in creating pharmacologically relevant structures (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound may potentially influence various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is challenging to predict the exact pathways affected .
Pharmacokinetics
Its molecular weight, polar surface area, and lipophilicity suggest that it may have reasonable oral bioavailability .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-14-6-4-13(5-7-14)24-19(16-10-28-11-17(16)23-24)22-20(25)15-9-12(21)3-8-18(15)27-2/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJCSRTZBVEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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